2,3-Dimethylisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, the synthesis of 6-aminonicotinic acid is achieved through electrochemical methods. This process includes the electrochemical hydrogenation of 5-chloro-2-nitropyridine and the electrochemical carboxylation of 2-amino-5-chloropyridine using a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution. The synthesis is performed at an apparent current density of 10 mA/cm² in an undivided cell and yields good results .
Another related compound, 2-aminosulfonyl-N,N-dimethylnicotinamide, which is a key intermediate of the herbicide nicosulfuron, is synthesized starting from 2-chloronicotinic acid. This process involves sulfhydrylation by thiourea and results in a total yield of 58.1%. This particular synthetic route has not been previously reported in domestic literature .
Molecular Structure Analysis
The molecular structure analysis of 2,3-dimethylisonicotinic acid would involve understanding the arrangement of atoms within the molecule and how this structure affects its reactivity and interactions with other molecules. Although the provided papers do not directly discuss the molecular structure of 2,3-dimethylisonicotinic acid, they do provide insights into the structures of similar compounds, which can be useful for inferring potential structural aspects of 2,3-dimethylisonicotinic acid.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2,3-dimethylisonicotinic acid are complex and involve multiple steps. For example, the synthesis of 6-aminonicotinic acid involves electrochemical reactions that are carefully controlled to achieve the desired product . Similarly, the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide involves reactions such as sulfhydrylation, which is a key step in the production of the herbicide nicosulfuron . These reactions are indicative of the types of chemical transformations that might be relevant to 2,3-dimethylisonicotinic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2,3-dimethylisonicotinic acid would include its melting point, boiling point, solubility, and reactivity. While the provided papers do not detail the properties of 2,3-dimethylisonicotinic acid specifically, they do discuss the synthesis and reactions of structurally related compounds. These properties are critical for understanding the behavior of the compound in various environments and can influence how it is handled in a laboratory or industrial setting. The synthesis methods described in the papers suggest that the related compounds are reactive and can be manipulated under controlled conditions to yield specific products .
Scientific Research Applications
Photocatalyzed Oxidation Studies
Research has shown that compounds like dimethylarsinic acid (DMA) are effectively degraded by photocatalysis using TiO2. This degradation process, involving the oxidation of DMA to other forms, is significant in environmental science and technology. The study of Xu, Cai, and O’Shea (2007) demonstrated the potential of TiO2 as an adsorbent and photocatalyst for various arsenic species, including DMA (Xu, Cai, & O’Shea, 2007).
Cancer Research
DMA has been identified as a carcinogen in animal models, particularly affecting the urinary bladder. Cohen, Ohnishi, Arnold, and Le (2007) found that DMA's carcinogenic action is linked to cytotoxicity and subsequent cell regeneration, with dose-dependent effects observed in their studies (Cohen, Ohnishi, Arnold, & Le, 2007).
Chemical Analysis and Speciation
Studies have focused on the analysis of DMA and related compounds in various matrices. For example, Masscheleyn, Delaune, and Patrick (1991) developed a sensitive analytical method for accurately determining arsenic species, including DMA, in aqueous solutions (Masscheleyn, Delaune, & Patrick, 1991). Similarly, Webb and Carter (1984) described a method for recovering DMA from biological samples, highlighting its significance in toxicological studies (Webb & Carter, 1984).
Environmental and Health Implications
DMA's role in environmental and health contexts has been explored in various studies. Yamanaka et al. (2001) investigated the oxidative damage potential of DMA in mammals, focusing on its role in carcinogenesis (Yamanaka et al., 2001). Additionally, the work of Tofan-Lazar and Al-Abadleh (2012) on the adsorption/desorption kinetics of DMA on iron-(oxyhydr)oxides is relevant to environmental chemistry and risk assessment (Tofan-Lazar & Al-Abadleh, 2012).
Synthesis and Transformation in Chemical Processes
The synthesis and transformation of DMA and related compounds are critical in chemical processes. Huo, Kosugi, and Yamamoto (2008) detailed the synthesis ofa xanthine oxidoreductase inhibitor using isonicotinic acid N-oxide, highlighting the relevance of similar compounds in pharmaceutical synthesis (Huo, Kosugi, & Yamamoto, 2008). Additionally, Jin, Li, Liu, Zheng, and Shen (2011) reported on the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis, underscoring the importance of these compounds in biotechnological applications (Jin, Li, Liu, Zheng, & Shen, 2011).
properties
IUPAC Name |
2,3-dimethylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6(2)9-4-3-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZMOGFYBBVBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylisonicotinic acid | |
CAS RN |
4328-85-2 | |
Record name | 2,3-dimethylpyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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